p-Chloromercuribenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

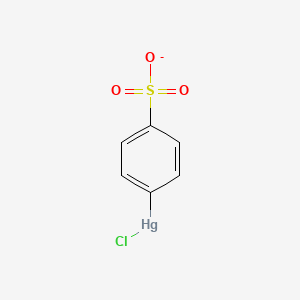

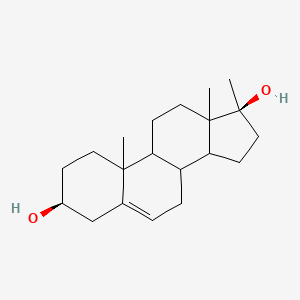

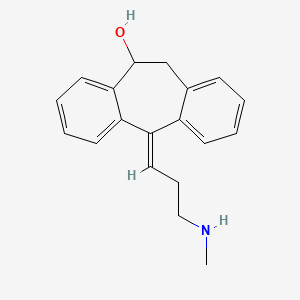

P-chloromercuribenzenesulfonate is an arylmercury compound and an arenesulfonate oxoanion. It is a conjugate base of a p-chloromercuribenzenesulfonic acid.

A cytotoxic sulfhydryl reagent that inhibits several subcellular metabolic systems and is used as a tool in cellular physiology.

Aplicaciones Científicas De Investigación

Bioelectrocatalysis Process

Peng et al. (2018) explored the use of bioelectrochemical technology for the accelerated removal of high concentration p-chloronitrobenzene (p-CNB) in wastewater. They found a super-fast removal rate at external voltages ranging from 0.2-0.8V over p-CNB concentrations of 40-120 mg/L. This method proved more efficient compared to natural biodegradation and electrochemical methods, highlighting its potential for rapid treatment of high-concentration p-CNB wastewater (Peng et al., 2018).

Investigating Channel Structures

Parikh et al. (2011) utilized p-chloromercuribenzenesulfonate in their study of GLIC, a prokaryotic homologue of the Cys loop receptor family of neurotransmitter-gated ion channels. Their research involved examining the channel structure in functional GLIC channels, providing insights into the channel’s arrangement and charge selectivity filter (Parikh, Bali, & Akabas, 2011).

Study on Heteromeric Cystine/Glutamate Antiporter

Jiménez-Vidal et al. (2004) focused on the heteromeric glutamate/cystine transporter expressed in Xenopus oocytes. They found that this compound (pCMBS) rapidly blocked transport activity, highlighting its utility in studying the function and structure of transport proteins (Jiménez-Vidal et al., 2004).

Role in Metabolic Regulation

Forcato et al. (2010) examined the role of this compound in the metabolic regulation of the mammalian heart Na(+)/Ca(2+) exchanger. Their research provided insights into the spatial arrangements and enzyme interactions necessary for optimal function (Forcato, Posada, Beaugé, & Berberián, 2010).

Electrical Stimulation in Stem Cell Research

Tomaskovic-Crook et al. (2020) investigated the use of electrically conductive polymers, including polypyrrole containing the anionic dopant dodecylbenzenesulfonate (DBS), for modulating the fate determination of human induced pluripotent stem cells (iPSCs). They discovered that electrical stimulation without chemical inducers led to differentiation into various cell lineages, with a robust induction to neuronal fate (Tomaskovic-Crook, Gu, Rahim, Wallace, & Crook, 2020).

Propiedades

Fórmula molecular |

C6H4ClHgO3S- |

|---|---|

Peso molecular |

392.2 g/mol |

Nombre IUPAC |

chloro-(4-sulfonatophenyl)mercury |

InChI |

InChI=1S/C6H5O3S.ClH.Hg/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H,7,8,9);1H;/q;;+1/p-2 |

Clave InChI |

XXEBDPRHFAWOND-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl |

SMILES canónico |

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl |

Sinónimos |

4 Chloromercuribenzenesulfonate 4-Chloromercuribenzenesulfonate Acid, Chloromercuribenzene-p-sulphonic Chloromercuribenzene p sulphonic Acid Chloromercuribenzene-p-sulphonic Acid Chloromercuribenzenesulfonate Chloromercuriphenylsulfonate p Chloromercuriphenylsulphonate p-Chloromercuriphenylsulphonate PCMBS PCMPS |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Diphenyl-1-[4-[2-(dimethylamino) ethoxy]-phenyl] butane-4-OL](/img/structure/B1230952.png)

![5-[(2E,4E)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1230954.png)

![(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B1230957.png)

![N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1230974.png)